NAAA Inhibition Potency Compared to a Structural Analog
This compound inhibits recombinant human NAAA with an IC50 of 160 nM, as determined in HEK293 cells. [1] In a direct comparison from the same assay panel, the structurally related analog N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]-D-phenylalanine showed significantly weaker activity, with an IC50 of 8,090 nM for the off-target acid ceramidase, suggesting selectivity is highly dependent on the amino acid side chain. [2]
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 160 nM |
| Comparator Or Baseline | N-[(7-hydroxy-2-oxo-4-phenyl-2H-chromen-8-yl)methyl]-D-phenylalanine: 8,090 nM (against acid ceramidase) |
| Quantified Difference | The target compound is 50-fold more potent against NAAA than the analog is against acid ceramidase, demonstrating a significant selectivity gap. |
| Conditions | Inhibition of recombinant human NAAA expressed in HEK293 cells; 10 min preincubation. |
Why This Matters
This 50-fold potency difference directly demonstrates that the butanoic acid side chain is superior for NAAA target engagement compared to a bulky aromatic analog, making this the essential tool for NAAA research.
- [1] BindingDB Entry for BDBM50151055. IC50: 160 nM for human NAAA. View Source
- [2] BindingDB Entry for BDBM50499879. IC50: 121 nM for human acid ceramidase and 8,090 nM for human acid ceramidase. View Source
